![molecular formula C20H14N2O4S B14381252 2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- CAS No. 90146-05-7](/img/structure/B14381252.png)
2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo-
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Overview
Description
2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- is a complex organic compound that belongs to the class of benzopyrans and benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the Benzopyran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.
Introduction of the Benzothiazole Moiety: This step often involves the reaction of a benzothiazole derivative with the benzopyran intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of such complex compounds may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzopyran or benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Receptor Modulation: It may interact with cellular receptors to modulate signaling pathways.
DNA Interaction: The compound may bind to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-4-carbonitrile Derivatives: Compounds with similar core structures but different substituents.
Benzothiazole Derivatives: Compounds with the benzothiazole moiety but different functional groups.
Uniqueness
2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
2H-1-Benzopyran-4-carbonitrile, 3-(6-ethoxy-2-benzothiazolyl)-7-methoxy-2-oxo-, is a complex organic compound that belongs to the class of benzopyrans. This compound exhibits a unique structure characterized by a fused benzene and pyran ring, along with functional groups such as carbonitrile, methoxy, and ethoxy. Its molecular formula is C18H16N2O3S with a molecular weight of approximately 342.41 g/mol. The biological activity of this compound has been the subject of various studies, indicating its potential therapeutic applications.
The synthesis of 2H-1-benzopyran-4-carbonitrile typically involves multi-step organic reactions. These reactions can be optimized for yield and purity through careful control of reaction conditions, such as temperature and choice of solvents. The compound's unique combination of functional groups enhances its reactivity and biological activity, making it a candidate for further pharmacological exploration.
Biological Activities
Research has shown that compounds similar to 2H-1-benzopyran-4-carbonitrile exhibit significant pharmacological properties. Some notable activities include:
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties, suggesting that 2H-1-benzopyran-4-carbonitrile may also possess this activity.
- Anticancer Potential : Preliminary studies indicate that related benzopyran derivatives exhibit cytotoxic effects against various cancer cell lines, pointing towards the potential anticancer activity of this compound.
- Anti-inflammatory Effects : Investigations into similar compounds have revealed their ability to inhibit inflammatory pathways, which may also be relevant to the biological profile of 2H-1-benzopyran-4-carbonitrile.
Interaction Studies
Understanding the interactions between 2H-1-benzopyran-4-carbonitrile and various biological targets is crucial for assessing its therapeutic potential. Initial studies suggest that the compound may bind to specific receptors or enzymes involved in disease processes.
Comparative Analysis with Similar Compounds
The following table summarizes some compounds that share structural similarities with 2H-1-benzopyran-4-carbonitrile and their notable activities:
Compound Name | Structure Features | Notable Activities |
---|---|---|
4-Methyl-3,4-dihydro-2H-1-benzopyran-4-carbonitrile | Methyl substitution on benzopyran | Antimicrobial |
2-Oxo-2H-benzopyran-3-carbonitrile | Oxo group at position 2 | Anticancer |
6-Ethoxybenzothiazole | Benzothiazole core | Antimicrobial |
Case Studies and Research Findings
Recent studies have explored the biological evaluation of benzopyran derivatives in various contexts:
- Antioxidant Activity : A study assessed the antioxidant properties of related compounds, showing significant inhibition of oxidative stress markers.
- Cytotoxicity in Cancer Cells : Research involving HepG2 liver cancer cells demonstrated that certain benzopyran derivatives could selectively inhibit cancer cell growth under hypoxic conditions while sparing normal cells .
- Mechanisms of Action : Investigations into the molecular mechanisms revealed that these compounds might modulate key signaling pathways involved in cell proliferation and apoptosis .
Properties
CAS No. |
90146-05-7 |
---|---|
Molecular Formula |
C20H14N2O4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
3-(6-ethoxy-1,3-benzothiazol-2-yl)-7-methoxy-2-oxochromene-4-carbonitrile |
InChI |
InChI=1S/C20H14N2O4S/c1-3-25-12-5-7-15-17(9-12)27-19(22-15)18-14(10-21)13-6-4-11(24-2)8-16(13)26-20(18)23/h4-9H,3H2,1-2H3 |
InChI Key |
RLIOSGKNGRNYPS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)C3=C(C4=C(C=C(C=C4)OC)OC3=O)C#N |
Origin of Product |
United States |
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